rac N-Bisdesmethyl Tramadol, Hydrochloride

Description

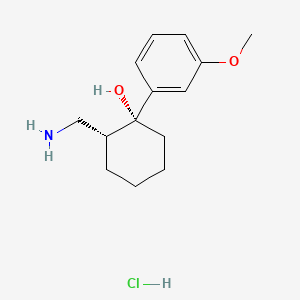

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15;/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3;1H/t12-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFXUWQWSARNJX-OJMBIDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747168 | |

| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-91-3 | |

| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic pathways for rac-N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,O-Didesmethyl Tramadol. This compound is a known metabolite of Tramadol.[1] While direct, detailed synthetic routes are not extensively documented in publicly available literature, this document outlines plausible pathways based on established chemical principles and analogous transformations reported for Tramadol and its derivatives.

Introduction

Tramadol is a centrally acting analgesic with a complex pharmacological profile.[2][3] It is metabolized in the liver to several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5), the target of this guide.[1][4][5] The synthesis of these metabolites is of significant interest for pharmacological studies and as reference standards in analytical and forensic applications. This guide proposes two primary retrosynthetic approaches to rac-N-Bisdesmethyl Tramadol, Hydrochloride, starting from Tramadol or a common precursor.

Retrosynthetic Analysis

The synthesis of rac-N-Bisdesmethyl Tramadol can be approached from Tramadol itself through sequential demethylation reactions or by modifying the classical Tramadol synthesis. The two main strategies involve:

-

Pathway A: Sequential N-demethylation followed by O-demethylation of Tramadol.

-

Pathway B: Sequential O-demethylation followed by N-demethylation of Tramadol.

A third, more direct approach involves the use of a protected primary amine in the initial Mannich reaction, followed by deprotection and O-demethylation.

Proposed Synthetic Pathways

Pathway A: N-Demethylation followed by O-Demethylation

This pathway begins with the N-demethylation of Tramadol to yield N-desmethyl Tramadol (Nortramadol), followed by the O-demethylation of the phenolic ether.

Caption: Pathway A: Sequential N-demethylation and O-demethylation of Tramadol.

Pathway B: O-Demethylation followed by N-Demethylation

This pathway reverses the order of demethylation, starting with the O-demethylation of Tramadol to produce O-desmethyl Tramadol (M1), followed by N-demethylation.

Caption: Pathway B: Sequential O-demethylation and N-demethylation of Tramadol.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of Tramadol

The synthesis of the starting material, Tramadol, is well-established and typically involves a two-step process.[6][7][8]

Caption: Experimental workflow for the Mannich reaction.

Protocol:

-

To a round-bottom flask, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol.

-

The mixture is heated to reflux for a specified period, typically several hours, to ensure the completion of the reaction.

-

Upon cooling, the product, 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride, often crystallizes and can be isolated by filtration.

Caption: Experimental workflow for the Grignard reaction to synthesize Tramadol.

Protocol:

-

Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

The Mannich base, 2-((dimethylamino)methyl)cyclohexan-1-one, is then added to the Grignard reagent.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, rac-Tramadol, is extracted with an organic solvent, and the solvent is removed under reduced pressure.

Demethylation Reactions

Several methods are available for the N-demethylation of tertiary amines. The choice of reagent depends on the substrate and desired selectivity.

Protocol (Von Braun Reaction):

-

The tertiary amine (Tramadol or O-Desmethyl Tramadol) is treated with cyanogen bromide (CNBr) in a non-polar solvent like chloroform or benzene.

-

The resulting cyanamide is then hydrolyzed under acidic or basic conditions to yield the secondary amine.

Protocol (Polonovski Reaction):

-

The tertiary amine is first oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

-

The N-oxide is then treated with a reducing agent, such as trifluoroacetic anhydride (TFAA) or iron(II) sulfate, to yield the secondary amine.

The cleavage of the methyl ether on the phenyl ring can be achieved using strong acids or nucleophiles.

Protocol (Using Boron Tribromide):

-

The starting material (Tramadol or N-Desmethyl Tramadol) is dissolved in a dry, inert solvent such as dichloromethane.

-

The solution is cooled to a low temperature (e.g., -78 °C), and boron tribromide (BBr₃) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched by the slow addition of water or methanol, followed by an aqueous work-up to isolate the phenolic product.

A patent for the synthesis of O-Desmethyltramadol suggests a method using potassium hydroxide in monoethylene glycol under phase transfer conditions, which could be adapted for this step.[9][10]

Final Step: Hydrochloride Salt Formation

Protocol:

-

The free base of rac-N-Bisdesmethyl Tramadol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data Summary

While specific yields for the synthesis of rac-N-Bisdesmethyl Tramadol are not available in the reviewed literature, the following table provides typical yields for the foundational reactions in Tramadol synthesis, which can serve as a benchmark.

| Reaction Step | Starting Materials | Product | Typical Yield (%) | Reference |

| Mannich Reaction | Cyclohexanone, Paraformaldehyde, Dimethylamine HCl | 2-((Dimethylamino)methyl)cyclohexan-1-one HCl | 70-85 | [6][8] |

| Grignard Reaction | 2-((Dimethylamino)methyl)cyclohexan-1-one, 3-methoxyphenylmagnesium bromide | rac-Tramadol | 60-75 | [6][8] |

| O-Demethylation | Tramadol | O-Desmethyl Tramadol | 88-95 | [9][10] |

Note: The yields for the N-demethylation and the final salt formation steps are highly dependent on the chosen method and substrate and would require experimental determination.

Conclusion

The synthesis of rac-N-Bisdesmethyl Tramadol, Hydrochloride, can be logically approached through the sequential demethylation of Tramadol or its precursors. The pathways and protocols outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this important Tramadol metabolite. The choice of reagents and reaction conditions for the demethylation steps will be critical in optimizing the overall yield and purity of the final product. Further experimental work is necessary to refine these proposed pathways and establish a definitive synthetic route.

References

- 1. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Desmethyltramadol | 1018989-94-0 | Benchchem [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. redalyc.org [redalyc.org]

- 9. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 10. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: Mechanism of Action of rac N,N-Bisdesmethyl Tramadol, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of racemic N,N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the centrally acting analgesic, tramadol. This document synthesizes available data on its interaction with opioid receptors and monoamine transporters, presents quantitative data in a structured format, and details relevant experimental methodologies. The included diagrams, generated using Graphviz, illustrate key metabolic and experimental pathways to facilitate a deeper understanding of its pharmacological profile. Based on current scientific literature, it is important to note that rac N,N-Bisdesmethyl Tramadol (also known as M3) exhibits minimal pharmacological activity at its primary targets.

Introduction

Tramadol is a synthetic opioid analgesic with a dual mechanism of action, involving both weak agonism at the µ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[1] Its analgesic effects are largely attributed to its primary active metabolite, O-desmethyltramadol (M1). However, tramadol is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP3A4, and CYP2B6, into several other metabolites, including N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3).[2] This guide focuses specifically on the mechanism of action of racemic N,N-Bisdesmethyl Tramadol, Hydrochloride (M3).

Metabolic Pathway of Tramadol

Tramadol undergoes extensive hepatic metabolism to produce a variety of metabolites. The formation of N,N-Bisdesmethyl Tramadol (M3) is a result of sequential N-demethylation of tramadol. The metabolic cascade is illustrated in the diagram below.

Mechanism of Action

The pharmacological activity of a compound is determined by its affinity and efficacy at specific biological targets. For tramadol and its metabolites, the primary targets are the µ-opioid receptor and the serotonin (SERT) and norepinephrine (NET) transporters.

Opioid Receptor Interaction

Research into the opioid activity of tramadol's metabolites has revealed that N,N-Bisdesmethyl Tramadol (M3) has a very low affinity for the µ-opioid receptor. A key study by Gillen et al. (2000) demonstrated that (+/-)-M3 displayed only weak affinity, with a Ki value greater than 10 µM.[3] Furthermore, in a [35S]GTPγS binding assay, which measures the functional activation of G-protein coupled receptors, M3 showed no stimulatory effect, indicating a lack of agonistic activity at the µ-opioid receptor.[3]

Monoamine Reuptake Inhibition

While tramadol itself exhibits significant inhibition of serotonin and norepinephrine reuptake, contributing to its analgesic effect, comprehensive quantitative data on the inhibitory activity of N,N-Bisdesmethyl Tramadol (M3) at SERT and NET is not widely available in the current body of scientific literature. However, the available information suggests that metabolites other than M1 generally have negligible activity.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for rac N,N-Bisdesmethyl Tramadol (M3) in comparison to tramadol and its other key metabolites. This data is essential for understanding the relative contribution of each compound to the overall pharmacological profile of tramadol.

| Compound | Target | Parameter | Value | Reference |

| rac N,N-Bisdesmethyl Tramadol (M3) | µ-Opioid Receptor | Ki | > 10 µM | [3] |

| µ-Opioid Receptor | GTPγS Binding | No stimulatory effect | [3] | |

| Tramadol | µ-Opioid Receptor | Ki | 2.4 µM | [3] |

| Serotonin Transporter (SERT) | Ki | 0.99 µM | [4] | |

| Norepinephrine Transporter (NET) | Ki | 0.79 µM | [4] | |

| O-desmethyltramadol (M1) | µ-Opioid Receptor | Ki | 3.4 nM | [3] |

| N-desmethyltramadol (M2) | µ-Opioid Receptor | Ki | > 10 µM | [3] |

| N,O-didesmethyltramadol (M5) | µ-Opioid Receptor | Ki | 100 nM | [3] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the pharmacological data presented.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.[3]

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used for all dilutions and incubations.

-

Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]naloxone) and varying concentrations of the unlabeled test compound (rac N,N-Bisdesmethyl Tramadol).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Monoamine Reuptake Inhibition Assay

This protocol describes a common method for assessing the inhibition of serotonin or norepinephrine transporters.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacological Profile of rac-N,N-Bisdesmethyl Tramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive pharmacological profile of racemic N,N-Bisdesmethyl Tramadol Hydrochloride, a secondary metabolite of the centrally acting analgesic, Tramadol. Contrary to the pharmacological activity of Tramadol and its primary active metabolite, O-Desmethyltramadol (M1), current scientific literature indicates that N,N-Bisdesmethyl Tramadol is pharmacologically inactive as an opioid receptor agonist. This guide details its metabolic pathway, and the available (though limited) information regarding its interaction with key central nervous system targets. The synthesis of related Tramadol metabolites is also discussed to provide context for its chemical derivation.

Introduction

Tramadol is a widely prescribed analgesic with a dual mechanism of action, involving weak agonism at the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2] Its analgesic efficacy is significantly dependent on its hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2D6, to the more potent µ-opioid receptor agonist, O-desmethyltramadol (M1).[1] Further metabolic pathways include N-demethylation by CYP3A4 and CYP2B6 to N-desmethyltramadol (M2).[3] Subsequent metabolism of these primary metabolites leads to the formation of secondary metabolites, including N,N-Bisdesmethyl Tramadol (also referred to as N,N-didesmethyltramadol or M3).[3][4] Understanding the pharmacological profile of these metabolites is crucial for a complete comprehension of Tramadol's overall mechanism of action, clinical efficacy, and potential for drug-drug interactions. This guide focuses specifically on the pharmacological characteristics of rac-N,N-Bisdesmethyl Tramadol Hydrochloride.

Metabolism and Pharmacokinetics

N,N-Bisdesmethyl Tramadol is a secondary metabolite in the complex metabolic cascade of Tramadol. The metabolic pathway leading to its formation is outlined below.

Metabolic Pathway

The primary metabolism of Tramadol involves two main pathways:

-

O-demethylation: Catalyzed by CYP2D6, this pathway converts Tramadol to its most active metabolite, O-desmethyltramadol (M1).[3]

-

N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway produces N-desmethyltramadol (M2).[3]

N,N-Bisdesmethyl Tramadol (M3) is subsequently formed through the N-demethylation of O-desmethyltramadol (M1) or the O-demethylation of N-desmethyltramadol (M2).[4]

Limited pharmacokinetic data is available specifically for N,N-Bisdesmethyl Tramadol. Studies on Tramadol pharmacokinetics have identified its presence in plasma and urine, though generally at lower concentrations compared to the parent drug and primary metabolites.[5]

Pharmacological Profile

The defining characteristic of rac-N,N-Bisdesmethyl Tramadol's pharmacological profile is its reported lack of significant activity at opioid receptors.

Opioid Receptor Activity

Monoamine Transporter Activity

The effect of rac-N,N-Bisdesmethyl Tramadol on the serotonin (SERT) and norepinephrine (NET) transporters has not been extensively studied. Tramadol's analgesic effect is partly attributed to its ability to inhibit the reuptake of these monoamines.[7] Specifically, the (+)-enantiomer of Tramadol is a serotonin reuptake inhibitor, while the (-)-enantiomer inhibits norepinephrine reuptake.[8] Given the structural modifications from the parent compound, it is plausible that N,N-Bisdesmethyl Tramadol has a significantly different affinity for these transporters. However, without direct experimental evidence, its activity at SERT and NET remains uncharacterized.

Synthesis

While a specific, detailed experimental protocol for the synthesis of rac-N,N-Bisdesmethyl Tramadol Hydrochloride is not widely published, its synthesis would conceptually follow from the N-demethylation of N-desmethyltramadol or N,N-demethylation of Tramadol. A general approach for the synthesis of Tramadol and its analogs often involves a Mannich reaction followed by a Grignard reaction.[9] The synthesis of N-demethylated analogs can be achieved through demethylation of the parent compound or by starting with a primary or secondary amine in the initial synthetic steps.

A plausible synthetic route could involve the N-demethylation of N-desmethyltramadol. N-demethylation of tertiary amines can be achieved through various methods, such as the von Braun reaction, although this can be harsh.[10] A more modern approach might involve reaction with chloroformates followed by hydrolysis.

Experimental Protocols

Opioid Receptor Binding Assay (Hypothetical Protocol)

-

Objective: To determine the binding affinity of rac-N,N-Bisdesmethyl Tramadol Hydrochloride for the human µ-opioid receptor (hMOR).

-

Method: Radioligand competition binding assay.

-

Materials:

-

Membranes from cells stably expressing the hMOR (e.g., CHO-hMOR or HEK293-hMOR cells).

-

Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound: rac-N,N-Bisdesmethyl Tramadol Hydrochloride at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation is carried out at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Assay (Hypothetical Protocol)

-

Objective: To determine the inhibitory effect of rac-N,N-Bisdesmethyl Tramadol Hydrochloride on serotonin and norepinephrine transporters.

-

Method: In vitro reuptake assay using cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Materials:

-

HEK293 cells stably expressing hSERT or hNET.

-

Radiolabeled substrate: [³H]-Serotonin for hSERT or [³H]-Norepinephrine for hNET.

-

Non-specific uptake control: A known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

Test compound: rac-N,N-Bisdesmethyl Tramadol Hydrochloride at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Procedure:

-

Cells are pre-incubated with the test compound or vehicle.

-

The radiolabeled substrate is added to initiate the uptake reaction.

-

Incubation is carried out for a short period at 37°C.

-

Uptake is terminated by rapid washing with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined.

Conclusion

rac-N,N-Bisdesmethyl Tramadol Hydrochloride is a secondary metabolite of Tramadol, formed through successive demethylation reactions. The current body of evidence strongly suggests that, unlike its parent compound and the primary active metabolite M1, N,N-Bisdesmethyl Tramadol is inactive as an opioid receptor agonist and therefore does not contribute to the analgesic effects of Tramadol via this mechanism. Its activity at monoamine transporters remains to be elucidated through direct experimental investigation. Further research, including detailed in vitro binding and functional assays, is necessary to fully characterize the pharmacological profile of this metabolite and to definitively confirm its lack of interaction with key central nervous system targets. Such studies would provide a more complete understanding of the complex pharmacology of Tramadol and its metabolites.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Desmetramadol - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 7. Tramadol - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. redalyc.org [redalyc.org]

- 10. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac N-Bisdesmethyl Tramadol, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac N-Bisdesmethyl Tramadol, Hydrochloride, also known as rac-N,N-didesmethyltramadol hydrochloride, is a secondary metabolite of the centrally acting analgesic, Tramadol.[1] Tramadol itself is a synthetic analog of codeine and exerts its analgesic effects through a dual mechanism: a weak affinity for the µ-opioid receptor and the inhibition of serotonin and norepinephrine reuptake.[2] The metabolism of tramadol is complex, involving multiple cytochrome P450 enzymes and producing several metabolites, including the pharmacologically active O-desmethyltramadol (M1) and other demethylated forms. This whitepaper provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, pharmacology, and analytical determination.

Chemical and Physical Properties

This compound is the hydrochloride salt of the N,N-demethylated metabolite of tramadol. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1RS,2RS)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Synonyms | rac-N,N-didesmethyltramadol hydrochloride, M3 | [3] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | |

| Molecular Weight | 271.78 g/mol | |

| CAS Number | 1018989-95-1 (for hydrochloride) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and ethanol |

Synthesis

A plausible synthetic route would begin with the appropriate aminoketone precursor, which would then be reacted with a Grignard reagent derived from 3-bromoanisole. Subsequent demethylation steps would lead to the desired product.

A general procedure for the synthesis of tramadol analogs is described by Alvarado et al. (2005). This can be adapted for the synthesis of rac N-Bisdesmethyl Tramadol by starting with a primary amine in the initial Mannich reaction.[4]

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Pharmacology

The pharmacological activity of rac N-Bisdesmethyl Tramadol is significantly different from that of its parent compound, tramadol, and the primary active metabolite, O-desmethyltramadol (M1).

Opioid Receptor Binding Affinity

In vitro studies have demonstrated that rac N-Bisdesmethyl Tramadol has a very low affinity for the µ-opioid receptor. A study by Gillen et al. (2000) reported a Ki value of > 10 µM for the inhibition of [³H]naloxone binding to the cloned human µ-opioid receptor, indicating negligible binding affinity.[3] This is in stark contrast to the active metabolite (+)-M1, which exhibits a high affinity (Ki = 3.4 nM).[3] These findings suggest that rac N-Bisdesmethyl Tramadol does not contribute to the opioid-mediated analgesic effects of tramadol.

Table 2: Opioid Receptor Binding Affinities (Ki) of Tramadol and its Metabolites

| Compound | µ-Opioid Receptor Ki (nM) | Reference |

| (+/-)-Tramadol | 2400 | [3] |

| (+)-O-Desmethyltramadol (M1) | 3.4 | [3] |

| (-)-O-Desmethyltramadol (M1) | 240 | [3] |

| (+/-)-N-Desmethyltramadol (M2) | > 10000 | [3] |

| (+/-)-N,N-Bisdesmethyl Tramadol (M3) | > 10000 | [3] |

| (+/-)-N,O-Didesmethyltramadol (M5) | 100 | [3] |

In Vitro Functional Activity

Consistent with its low binding affinity, rac N-Bisdesmethyl Tramadol did not show any agonistic activity in a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor binding.[3] This further confirms that it is not an active opioid agonist.

Pharmacokinetics

Specific pharmacokinetic data for rac N-Bisdesmethyl Tramadol is not as extensively documented as for tramadol and its primary metabolites. However, analytical methods have been developed to quantify its presence in biological fluids, allowing for its inclusion in pharmacokinetic studies of tramadol. One study reported the plasma concentration range of N,O-didesmethylate (a related metabolite) in cancer and non-cancer patients receiving tramadol, which were 6.1–147 ng/mL and 6.7–85.2 ng/mL, respectively.[5]

Tramadol Metabolic Pathway:

Caption: Metabolic pathway of Tramadol.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

The following is a representative protocol for the simultaneous determination of tramadol and its desmethylates, including N,N-bisdesmethyl tramadol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from a validated procedure described in the literature.[5]

5.1.1. Sample Preparation

-

To 100 µL of human plasma, add an internal standard solution.

-

Perform protein precipitation by adding 300 µL of a mixture of acetonitrile and methanol under basic conditions.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Octadecylsilyl column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

-

Mobile Phase: Isocratic mixture of methanol and 0.15% formic acid in water (35:65, v/v)

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Ionization Mode: Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tramadol | 264.2 | 58.1 |

| O-Desmethyltramadol | 250.2 | 58.1 |

| N-Desmethyltramadol | 250.2 | 42.1 |

| N,N-Bisdesmethyl Tramadol | 236.2 | 157.1 |

| Internal Standard (e.g., Tramadol-d6) | 270.2 | 64.1 |

5.1.3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

-

Linearity: Establish a calibration curve over a relevant concentration range (e.g., 2.5–320 ng/mL).[5]

-

Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.[5]

-

Recovery: Assess the extraction efficiency of the analytes from the plasma matrix.

-

Matrix Effect: Evaluate the influence of plasma components on the ionization of the analytes.

-

Stability: Test the stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term, and long-term).

Analytical Workflow:

Caption: Workflow for the quantitative analysis of N,N-Bisdesmethyl Tramadol.

Conclusion

This compound is a minor, inactive metabolite of tramadol. Its primary significance in drug development and clinical research lies in its role as an indicator of tramadol metabolism. The lack of significant affinity for the µ-opioid receptor and the absence of functional agonistic activity confirm that it does not contribute to the analgesic or adverse opioid effects of tramadol. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite in biological matrices, which is essential for comprehensive pharmacokinetic and metabolic profiling of tramadol. Further research could focus on the potential for this metabolite to interact with other biological targets, although current evidence suggests it is pharmacologically inert in the context of nociception.

References

- 1. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of rac N-Bisdesmethyl Tramadol, Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of rac N-Bisdesmethyl Tramadol, Hydrochloride, a metabolite of the widely used analgesic, Tramadol. The following sections detail the chemical identity, metabolic origins, and analytical methodologies pertinent to the characterization of this compound.

Chemical Identity and Properties

rac-N-Bisdesmethyl Tramadol, Hydrochloride is a secondary amine metabolite of Tramadol, characterized by the removal of both methyl groups from the nitrogen atom of the parent compound. Its chemical structure and properties are fundamental to its analytical identification.

| Property | Value |

| Chemical Name | (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride[1][2] |

| Molecular Formula | C₁₄H₂₂ClNO₂[1] |

| Molecular Weight | 271.78 g/mol [1] |

| CAS Number | 541505-91-3[1] |

| Parent Compound | Tramadol[3][4] |

Metabolic Pathway of Tramadol

Tramadol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[4] This process leads to the formation of several metabolites, including the pharmacologically active O-desmethyl tramadol (M1) and other demethylated forms such as N-desmethyl tramadol (M2) and, subsequently, N,N-didesmethyltramadol.[5][6][7] The formation of rac-N-Bisdesmethyl Tramadol is a result of this metabolic cascade.

Figure 1: Simplified Metabolic Pathway of Tramadol.

Methodologies for Structural Elucidation

The structural confirmation of Tramadol metabolites like rac-N-Bisdesmethyl Tramadol, Hydrochloride relies on a combination of advanced analytical techniques. While specific experimental data for this particular metabolite is not extensively published in consolidated form, the general approach involves chromatographic separation followed by spectroscopic analysis.

3.1. Experimental Workflow

A typical workflow for the identification and structural elucidation of Tramadol metabolites from a biological matrix is outlined below.

Figure 2: General Workflow for Metabolite Structural Elucidation.

3.2. Key Experimental Protocols

3.2.1. Sample Preparation

For the analysis of Tramadol and its metabolites in biological samples such as urine, a sample preparation step is crucial to remove interfering substances. A common technique is solid-phase extraction (SPE).

-

Protocol:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove hydrophilic impurities.

-

Elute the analytes of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

-

3.2.2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)

LC-HR-MS/MS is a powerful technique for the separation and identification of drug metabolites.[8][9]

-

Liquid Chromatography:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Temperature: The column is often heated to ensure reproducible retention times.

-

-

High-Resolution Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of Tramadol and its metabolites.

-

Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used to obtain accurate mass measurements of the precursor and product ions.

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions to generate characteristic product ions for structural elucidation. The fragmentation pattern of N-Bisdesmethyl Tramadol would be expected to show the loss of the aminomethyl group and characteristic fragments from the cyclohexanol and methoxyphenyl rings.

-

Expected Mass Spectrometric Fragmentation

The structural elucidation of rac-N-Bisdesmethyl Tramadol by mass spectrometry would involve the interpretation of its fragmentation pattern. While a detailed experimental spectrum is not provided in the searched literature, a logical fragmentation pathway can be proposed based on the known fragmentation of Tramadol and its other metabolites.

Figure 3: Proposed MS/MS Fragmentation of N-Bisdesmethyl Tramadol.

Synthesis and Characterization

The definitive structural elucidation of a metabolite often involves a comparison with a chemically synthesized reference standard. The synthesis of Tramadol and its analogues, including N-demethylated derivatives, has been reported.[10][11][12][13] The general approach involves a Mannich reaction to form the aminoketone precursor, followed by a Grignard or organolithium reaction to introduce the methoxyphenyl group.[10][11] The synthesized rac-N-Bisdesmethyl Tramadol, Hydrochloride would then be characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure. The data obtained from the reference standard would then be compared to the data from the metabolite isolated from biological samples.

Conclusion

The structural elucidation of rac-N-Bisdesmethyl Tramadol, Hydrochloride is achieved through a multi-faceted analytical approach. While this document outlines the core principles and methodologies based on the available scientific literature for Tramadol and its metabolites, the generation of a complete data package for this specific compound would necessitate dedicated experimental work. The combination of chromatographic separation, high-resolution mass spectrometry, and comparison with a synthesized reference standard provides the necessary evidence for unambiguous structural confirmation.

References

- 1. This compound | C14H22ClNO2 | CID 71314061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [lgcstandards.com]

- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tramadol - Wikipedia [en.wikipedia.org]

- 5. Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desmetramadol - Wikipedia [en.wikipedia.org]

- 7. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural elucidation of tramadol, its derivatives, and metabolites using chemical derivatization and liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]

In Vitro Metabolism of Tramadol to N-Bisdesmethyl-Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a centrally acting analgesic with a complex mode of action involving both opioid and non-opioid mechanisms. Its analgesic efficacy is significantly influenced by its metabolism, which is primarily hepatic. The biotransformation of tramadol leads to the formation of several metabolites, with O-desmethyl-tramadol (M1) being the most significant for its opioid activity. Another key metabolic pathway is N-demethylation, leading to the formation of N-desmethyl-tramadol (M2), which is further metabolized to N,N-didesmethyl-tramadol (M3), also referred to as N-bisdesmethyl-tramadol. Understanding the in vitro metabolism of tramadol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This guide provides an in-depth overview of the in vitro metabolism of tramadol to N-bisdesmethyl-tramadol, focusing on the core aspects of data presentation, experimental protocols, and pathway visualization.

Metabolic Pathway of Tramadol N-Demethylation

Tramadol undergoes sequential N-demethylation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The initial step involves the conversion of tramadol to N-desmethyl-tramadol (M2). Subsequently, M2 is further demethylated to form N,N-didesmethyl-tramadol (M3).

The primary enzymes responsible for the N-demethylation of tramadol to M2 are CYP3A4 and CYP2B6. These same enzymes, CYP3A4 and CYP2B6, are also responsible for the subsequent conversion of M2 to M3. While other metabolites of tramadol exist, this guide focuses on the N-demethylation pathway leading to N-bisdesmethyl-tramadol.

Quantitative Data on Tramadol Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for Tramadol N-Demethylation to N-desmethyl-tramadol (M2) in Human Liver Microsomes

| Parameter | Value | Reference |

| High-affinity Km | 1021 µM | [1] |

Note: The N-demethylation of tramadol is best described by a two-site kinetic model, indicating the involvement of multiple enzymes or binding sites with different affinities. The value presented here represents the high-affinity component.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the metabolism of tramadol to its N-demethylated metabolites using human liver microsomes.

Objective:

To determine the in vitro metabolism of tramadol to N-desmethyl-tramadol and N,N-didesmethyl-tramadol in human liver microsomes.

Materials:

-

Tramadol hydrochloride

-

N-desmethyl-tramadol (analytical standard)

-

N,N-didesmethyl-tramadol (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow Diagram

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tramadol in a suitable solvent (e.g., methanol or water).

-

On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the human liver microsome suspension.

-

Add the tramadol solution to achieve the desired final concentrations (a range of concentrations is typically used to determine kinetic parameters).

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linearity of the reaction rate.

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to separate and quantify tramadol, N-desmethyl-tramadol, and N,N-didesmethyl-tramadol.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A gradient elution is typically used to achieve optimal separation.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the analytical standards.

-

Quantify the concentrations of the metabolites formed at each time point.

-

Determine the initial rate of metabolite formation (V) at each substrate concentration.

-

If determining kinetic parameters, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Conclusion

The in vitro metabolism of tramadol to N-bisdesmethyl-tramadol is a multi-step process primarily catalyzed by CYP3A4 and CYP2B6. While quantitative kinetic data for the secondary demethylation step is limited, the provided protocols offer a robust framework for researchers to investigate this metabolic pathway. The use of human liver microsomes coupled with sensitive LC-MS/MS analysis allows for the accurate characterization of tramadol's metabolic profile. A thorough understanding of these in vitro processes is essential for the continued development and safe use of tramadol in clinical practice.

References

Toxicological Profile of rac N-Bisdesmethyl Tramadol, Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for rac N-Bisdesmethyl Tramadol, Hydrochloride (also known as N,N-didesmethyltramadol or M3) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profile of the parent compound, tramadol, and its other major metabolites, to infer a potential profile for N-Bisdesmethyl Tramadol. The lack of specific studies on this metabolite necessitates a cautious interpretation of the data presented.

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to moderately severe pain.[1] Its analgesic effects are attributed to a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of norepinephrine and serotonin reuptake.[1][2] Tramadol is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily through cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[1][3] One of these is this compound. Understanding the toxicological profile of each metabolite is crucial for a complete safety assessment of the parent drug.

Metabolism and Pharmacokinetics of Tramadol

Tramadol is metabolized via two primary pathways: O-demethylation and N-demethylation.[1][2]

-

O-demethylation , mediated by CYP2D6, produces O-desmethyltramadol (M1), the primary active metabolite with a significantly higher affinity for the µ-opioid receptor than tramadol itself.[1][4]

-

N-demethylation , carried out by CYP3A4 and CYP2B6, results in N-desmethyltramadol (M2).[1][4]

These primary metabolites can be further metabolized. N-Bisdesmethyl Tramadol (M3) is a secondary metabolite formed from the further N-demethylation of M2.[1] Another active metabolite, N,O-didesmethyltramadol (M5), is also formed.[5] The metabolites are primarily excreted through the kidneys.[6]

Signaling Pathway of Tramadol Metabolism

Caption: Metabolic pathway of tramadol leading to its primary and secondary metabolites.

Toxicological Profile of Tramadol and its Major Metabolites

The toxicological profile of this compound is not well-documented. Therefore, the known toxicological effects of the parent drug, tramadol, are summarized below to provide a foundational understanding.

Acute Toxicity

For tramadol, LD50 values in rats and mice after oral administration are estimated to be around 300-350 mg/kg. After intravenous administration, the LD50 values ranged from 50 to 100 mg/kg. Clinical signs of acute toxicity at high doses include behavioral disorders and convulsions. Overdose in humans can lead to central nervous system depression, seizures, and respiratory depression.[2][7]

Subchronic and Chronic Toxicity

Chronic administration of high doses of tramadol in animals has been associated with various toxic effects. One study in rats receiving 60 mg/kg/day for 90 days showed significant elevation in liver enzymes (ALT, AST, LDH) and markers of oxidative stress.[8] Histopathological changes were observed in the liver, kidney, and brain, with evidence of apoptosis.[8]

Table 1: Summary of Chronic Toxicity Findings for Tramadol

| Species | Dose | Duration | Key Findings | Reference |

| Rat | 60 mg/kg/day (oral) | 90 days | Elevated liver enzymes, oxidative stress, histopathological changes in liver, kidney, and brain. | [8] |

| Rat | Up to 30 mg/kg (oral) | 2 years | No treatment-related tumors. | [9] |

| Mouse | Up to 30 mg/kg (oral) | ~2 years | Slight, statistically significant increase in pulmonary and hepatic tumors in aged mice. | [9] |

Genotoxicity

The weight of evidence from a battery of mutagenicity studies indicates that tramadol does not pose a genotoxic risk to humans.[10][9] However, some studies using the comet assay in mice have suggested that tramadol may induce dose-dependent DNA damage.[11][12]

Carcinogenicity

Carcinogenicity studies in rats with oral doses up to 30 mg/kg did not show any treatment-related tumors.[9] In a mouse carcinogenicity study, a slight, but statistically significant, increase in common murine pulmonary and hepatic tumors was observed, particularly in aged mice, at doses up to 30 mg/kg.[9] This finding is generally not considered to suggest a risk in humans.[9]

Reproductive and Developmental Toxicity

Tramadol was not found to be teratogenic in rats and rabbits at oral doses up to 50 mg/kg/day and 100 mg/kg/day, respectively.[9] However, at maternally toxic doses, embryo-fetal lethality, reduced fetal weight, and skeletal ossification issues were observed.[9] Studies in female rats have shown that tramadol exposure can lead to a dose-dependent reduction in the number of live implants, conception rate, and litter size and weight.[13]

Safety Pharmacology

The major safety concern related to tramadol is the risk of seizures.[9] Tramadol can also cause dizziness, somnolence, nausea, and constipation.[3] At therapeutic doses, it generally has no significant effect on heart rate or left-ventricular function.[3]

Potential Toxicological Profile of this compound

Given the lack of direct data, the toxicological profile of N-Bisdesmethyl Tramadol (M3) can be hypothesized based on its position in the metabolic pathway.

-

Pharmacological Activity: Unlike M1 and M5, N-desmethyltramadol (M2) and N,N-didesmethyltramadol (M3) are generally considered to be pharmacologically inactive with respect to opioid receptor binding.[5] This suggests that M3 is unlikely to contribute to the opioid-mediated toxicities of tramadol, such as respiratory depression.

-

General Toxicity: As a metabolite, M3 would be expected to undergo further metabolism or be excreted. Its potential for direct organ toxicity (e.g., hepatotoxicity, nephrotoxicity) is unknown. However, since it is a product of the tramadol metabolic cascade, it could contribute to the overall toxic load, particularly in cases of overdose or in individuals with impaired metabolism or excretion.

-

Genotoxicity and Carcinogenicity: Without specific studies, it is not possible to determine the genotoxic or carcinogenic potential of M3.

Experimental Workflow for Toxicological Assessment

To establish a definitive toxicological profile for this compound, a standard battery of non-clinical safety studies would be required.

References

- 1. ClinPGx [clinpgx.org]

- 2. d-nb.info [d-nb.info]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,O-Didesmethyltramadol - Wikipedia [en.wikipedia.org]

- 6. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchtrends.net [researchtrends.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. The experimental toxicology of tramadol: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity and repair capability of Mus musculus DNA following the oral exposure to Tramadol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tnhjph.com [tnhjph.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of rac N-Bisdesmethyl Tramadol, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a widely used centrally acting analgesic for the treatment of moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. One of these is rac N-Bisdesmethyl Tramadol, also known as N,N-didesmethyltramadol (M3). Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug formulations. This document provides detailed application notes and protocols for the detection and quantification of rac N-Bisdesmethyl Tramadol, Hydrochloride in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Tramadol

Tramadol undergoes extensive phase I and phase II metabolism. The initial steps involve O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). M2 is further metabolized to N,N-didesmethyltramadol (M3), the analyte of interest. The key enzymes involved in these transformations are CYP2D6, CYP3A4, and CYP2B6.[1]

Metabolic pathway of Tramadol leading to the formation of N,N-didesmethyltramadol (M3).

Analytical Method: LC-MS/MS for the Quantification of rac N-Bisdesmethyl Tramadol in Human Urine

This protocol is based on a validated method for the simultaneous determination of tramadol and its phase I and II metabolites.[1]

Principle

The method utilizes dispersive liquid-liquid microextraction (DLLME) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of rac N-Bisdesmethyl Tramadol.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Tramadol-d6)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

Extraction solvent (e.g., a mixture of ethyl acetate and chloroform)

-

Dispersing agent (e.g., methanol)

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical column: HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent

-

Syringe filters (0.22 µm)

-

Vortex mixer

-

Centrifuge

Experimental Workflow

Workflow for the analysis of rac N-Bisdesmethyl Tramadol.

Protocols

1. Standard Solution Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in methanol and a working solution at an appropriate concentration.

2. Sample Preparation (Dispersive Liquid-Liquid Microextraction)

-

To 1 mL of urine sample in a centrifuge tube, add the internal standard.

-

Add a mixture of the extraction solvent and dispersing agent.[1]

-

Vortex the mixture vigorously for a few minutes to form a cloudy solution.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transition for rac N-Bisdesmethyl Tramadol: The precursor ion is m/z 236.4.[1] A potential product ion for quantification is m/z 44.1, corresponding to the [CH3-NH2-CH2]+ fragment. This transition should be confirmed and optimized in the laboratory.

-

MRM Transition for Internal Standard (Tramadol-d6): To be determined based on the specific internal standard used.

-

Method Validation and Data Presentation

The analytical method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.

Table 1: Quantitative Data for the Analysis of rac N-Bisdesmethyl Tramadol

| Parameter | Tramadol (Reference)[1] | rac N-Bisdesmethyl Tramadol |

| Linearity Range | 0.1 - 160 ng/mL | To be determined |

| Correlation Coefficient (r²) | > 0.998 | To be determined |

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantitation (LOQ) | To be determined | To be determined |

| Accuracy (%) | 95.56 - 100.21 | To be determined |

| Precision (RSD %) | 1.58 - 3.92 | To be determined |

| Recovery (%) | 94.31 - 96.91 | To be determined |

Note: The quantitative data for rac N-Bisdesmethyl Tramadol needs to be established through method validation in the user's laboratory. The data for Tramadol from the cited reference is provided as a general guideline.

Conclusion

The presented LC-MS/MS method provides a robust framework for the sensitive and specific quantification of this compound in human urine. The detailed protocol and workflow diagrams are intended to guide researchers in setting up and validating this analytical method in their own laboratories. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results in the analysis of this Tramadol metabolite.

References

Application Note: Quantitative Analysis of rac-N-Bisdesmethyl Tramadol Hydrochloride in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust HPLC-MS/MS method for the quantitative determination of racemic N-Bisdesmethyl Tramadol, a metabolite of the analgesic drug Tramadol, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate quantification of N-Bisdesmethyl Tramadol.

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including O-desmethyltramadol (M1), N-desmethyltramadol (M2), and N,O-didesmethyltramadol (M5). N-Bisdesmethyl Tramadol (N,N-didesmethyltramadol) is another potential metabolite. Accurate quantification of these metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety profile of Tramadol. This application note provides a detailed protocol for the analysis of racemic N-Bisdesmethyl Tramadol in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents

-

rac-N-Bisdesmethyl Tramadol Hydrochloride standard (e.g., from a certified reference material provider)

-

Tramadol-D6 (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is utilized for sample preparation.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Tramadol-D6, 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Bisdesmethyl Tramadol | 236.2 | 58.1 | 25 |

| Tramadol-D6 (IS) | 270.2 | 58.1 | 25 |

Note: The MRM transition for N-Bisdesmethyl Tramadol is predicted based on its chemical structure and fragmentation patterns of similar Tramadol metabolites. Optimization of collision energy may be required for specific instrumentation.

Results and Discussion

Linearity, Precision, and Accuracy

The method was validated for linearity, precision, and accuracy. Calibration curves were linear over the concentration range of 1 to 500 ng/mL for N-Bisdesmethyl Tramadol in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 1: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| LLOQ | 1 | 8.5 | 10.2 | 95.8 |

| Low | 3 | 6.2 | 7.8 | 102.1 |

| Mid | 100 | 4.1 | 5.5 | 98.7 |

| High | 400 | 3.5 | 4.9 | 101.3 |

Recovery

The extraction recovery of N-Bisdesmethyl Tramadol from human plasma was determined at three concentration levels.

Table 2: Extraction Recovery Data

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | 92.5 |

| Mid | 100 | 95.1 |

| High | 400 | 94.3 |

Protocol

This section provides a step-by-step protocol for the quantification of rac-N-Bisdesmethyl Tramadol Hydrochloride in human plasma.

Standard and Internal Standard Preparation

1.1. Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-N-Bisdesmethyl Tramadol Hydrochloride in methanol. 1.2. Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. 1.3. Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Tramadol-D6 in methanol. 1.4. IS Working Solution (1 µg/mL): Dilute the IS stock solution in methanol.

Sample Preparation Protocol

2.1. Thaw plasma samples and standards on ice. 2.2. Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples. 2.3. Add 100 µL of the appropriate sample (blank plasma, spiked standard, or unknown) to each tube. 2.4. Add 10 µL of the IS working solution to all tubes except the blank matrix. 2.5. Vortex each tube for 5 seconds. 2.6. Add 300 µL of ice-cold acetonitrile to each tube. 2.7. Vortex vigorously for 1 minute. 2.8. Centrifuge at 14,000 rpm for 10 minutes at 4°C. 2.9. Carefully transfer the supernatant to HPLC vials.

HPLC-MS/MS Analysis

3.1. Set up the HPLC and mass spectrometer with the conditions described in the "Experimental" section. 3.2. Create a sequence table including blanks, calibration standards, QCs, and unknown samples. 3.3. Inject the samples and acquire the data.

Data Analysis

4.1. Integrate the peak areas for N-Bisdesmethyl Tramadol and the internal standard (Tramadol-D6). 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with 1/x² weighting. 4.4. Determine the concentration of N-Bisdesmethyl Tramadol in the unknown samples and QCs from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of N-Bisdesmethyl Tramadol.

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of rac-N-Bisdesmethyl Tramadol

Abstract

This application note details a robust and sensitive method for the quantitative analysis of rac-N-Bisdesmethyl Tramadol (N-desmethyltramadol), a primary metabolite of the synthetic opioid Tramadol, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization to enhance analyte stability and chromatographic performance. The described GC-MS method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Tramadol is a widely prescribed analgesic that undergoes extensive metabolism in the body, primarily through N- and O-demethylation.[1][2] One of its principal metabolites is N-desmethyltramadol (NDT). Monitoring the levels of Tramadol and its metabolites, such as NDT, is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and in toxicological investigations. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of these compounds in complex biological samples like urine and blood.[3][4] This note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of N-desmethyltramadol.

Experimental

1. Sample Preparation

A critical step in the analysis of N-desmethyltramadol from biological matrices is the effective extraction of the analyte from interfering substances. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully employed.

Protocol 1: Liquid-Liquid Extraction (LLE) [3]

-

To 1.0 mL of the biological sample (e.g., urine), add an appropriate internal standard (e.g., Proadifen).

-

Alkalinize the sample to a pH greater than 9.

-

Add 5 mL of an organic solvent mixture, such as methyl-tert-butyl ether (MTBE).

-

Vortex for 5 minutes, followed by centrifugation at approximately 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Perform a back-extraction by adding 1.0 mL of 0.1 M HCl. Vortex and centrifuge as in step 4.

-

Discard the organic layer and alkalinize the aqueous layer.

-

Perform a second extraction with 5 mL of MTBE.

-

Evaporate the final organic extract to dryness under a gentle stream of nitrogen at room temperature.

-

The dried residue is then ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) [1]

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol followed by deionized water and a conditioning buffer (e.g., 100 mM sodium acetate buffer, pH 4.5).

-

To 1.0 mL of the biological sample, add the internal standard and 6 mL of 100 mM sodium acetate buffer (pH 4.5).

-

Vortex and sonicate the sample for 15 minutes, then centrifuge for 15 minutes at approximately 3000 rpm.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge sequentially with deionized water, a weak organic solvent, and methanol to remove interferences.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analyte with a mixture of an organic solvent and a strong base (e.g., 2% ammonium hydroxide in ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

The dried residue is then ready for derivatization.

2. Derivatization

Due to the presence of polar functional groups, derivatization of N-desmethyltramadol is often necessary to improve its thermal stability and chromatographic properties for GC-MS analysis.

Protocol 3: Silylation [4]

-

To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Cap the vial and heat at 80°C for 45 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS injection.

Protocol 4: Acylation [1]

-

To the dried extract, add 3 µL of propionic anhydride.

-

Cap the vial, vortex, and heat at 70°C for 22 minutes.

-

Cool the vial to room temperature.

-

Reconstitute the sample in an appropriate solvent for injection.

3. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized N-desmethyltramadol. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 70-100°C, hold for 1-3 min, ramp at 20-35°C/min to 290°C, hold for 1 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for the derivatized N-desmethyltramadol should be selected. For Tramadol, a characteristic ion is m/z 58.[5] |

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of N-desmethyltramadol and related compounds from various studies.

| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| N-desmethyltramadol (NDT) | Urine | 10 - 1000 | 20 | [3] |

| Tramadol | Urine | 10 - 1000 | 10 | [3] |

| O-desmethyltramadol (ODT) | Urine | 10 - 1000 | 10 | [3] |

| Tramadol | Blood | 25 - 5000 | Not Specified | [4] |

| O-desmethyltramadol (ODT) | Blood | 25 - 5000 | Not Specified | [4] |

Results and Discussion

The described methods provide excellent linearity and sensitivity for the quantification of N-desmethyltramadol in biological samples. The choice between LLE and SPE will depend on the laboratory's resources and the required sample throughput, with SPE generally offering cleaner extracts. Derivatization is a crucial step to ensure reproducible and robust chromatographic performance. The use of an internal standard is essential for accurate quantification to compensate for variations in extraction efficiency and injection volume.

Conclusion

The GC-MS methods outlined in this application note are well-suited for the routine analysis of N-desmethyltramadol in a research or clinical setting. The provided protocols for sample preparation, derivatization, and instrument parameters can be adapted to specific laboratory needs, offering a reliable approach for the quantitative determination of this key Tramadol metabolite.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of N-Bisdesmethyl Tramadol.

References

- 1. nyc.gov [nyc.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Note: The Role of rac N-Bisdesmethyl Tramadol, Hydrochloride as a Reference Standard in Clinical and Forensic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Tramadol is a widely prescribed centrally acting analgesic used for moderate to moderately severe pain.[1][2] Its analgesic effect is complex, involving a dual mechanism: weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][3] Tramadol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1][2][4] The main active metabolite, O-desmethyltramadol (M1), is a significantly more potent µ-opioid receptor agonist than the parent drug and is crucial for the analgesic effect.[1][5][6] Other key metabolites include N-desmethyltramadol (M2) and subsequently N,N-bisdesmethyl tramadol (also known as N,N-didesmethyltramadol).[1][7]